1-(Pyridin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(Pyridin-2-yl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C11H14N2O2 It is a derivative of piperidine and pyridine, two important heterocyclic compounds
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Pyridin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Coupling Reactions: As mentioned earlier, coupling reactions like the Suzuki-Miyaura reaction are commonly used to synthesize this compound.
Scientific Research Applications
1-(Pyridin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(Pyridin-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(Pyridin-3-ylcarbonyl)piperidine-2-carboxylic acid: This compound has a similar structure but differs in the position of the pyridine ring, which can lead to different chemical and biological properties.
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are used in various applications, including drug discovery.
Imidazole derivatives: These compounds have a different heterocyclic structure but share some similar applications in medicinal chemistry.
Overall, this compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials.
Properties
IUPAC Name |
1-pyridin-2-ylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQCXIGVFAOJNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424446 |
Source
|
Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876718-04-6 |
Source
|
Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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